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A Comparative Guide to the Selectivity Profile of the Protein Kinase D Inhibitor CID755673

Against PKC Isoforms

For researchers and professionals in drug development, understanding the selectivity of a

kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities.

This guide provides a detailed comparison of the Protein Kinase D (PKD) inhibitor CID755673,

focusing on its selectivity against Protein Kinase C (PKC) isoforms and other kinases.

Overview of CID755673
CID755673 is a selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine

kinases.[1][2] PKDs are key regulators of numerous cellular processes, including cell

proliferation, migration, and protein transport.[2][3] The PKD family includes three isoforms:

PKD1, PKD2, and PKD3.[3] CID755673 acts as a pan-PKD inhibitor, targeting all three

isoforms with nanomolar potency.[2][4] Notably, it exhibits significant selectivity for PKD over

other related kinases, including members of the Protein Kinase C (PKC) family.[1][3]

Quantitative Selectivity Profile
The inhibitory activity of CID755673 against PKD isoforms and a selection of other kinases is

summarized in the table below. The data is presented as IC50 values, which represent the

concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
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Kinase Target IC50 (µM)

PKD1 0.182

PKD2 0.280

PKD3 0.227

PKC >10

CAMKIIα 40.5

CAK 15.3

PLK1 20.3

Akt >50

Data sourced from Tocris Bioscience and other suppliers.[1][2][4]

As the data indicates, CID755673 is significantly more potent against all three PKD isoforms

than against the general PKC family, where the IC50 value is greater than 10 µM.[1] This

demonstrates a high degree of selectivity for PKD over PKC. The inhibitor also shows

considerably weaker activity against other kinases such as CAMKIIα, CAK, PLK1, and Akt.[1]

[3]

Signaling Pathway Context
To understand the importance of this selectivity, it is crucial to consider the signaling pathways

in which PKD and PKC operate. Both are activated by the second messenger diacylglycerol

(DAG), but they have distinct downstream targets and cellular functions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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